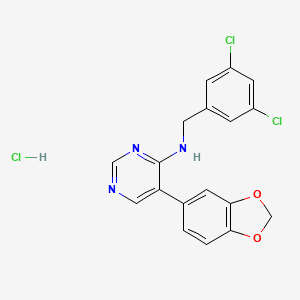

ML 315 hydrochloride

Descripción

Propiedades

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O2.ClH/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16;/h1-6,8-9H,7,10H2,(H,21,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCDEAAKKQCKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of ML323: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

ML323 is a potent, reversible, and selective small-molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1) and its associated factor UAF1 (USP1-Associated Factor 1) complex.[1][2] This deubiquitinase complex plays a critical role in the DNA Damage Response (DDR), particularly in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways.[3][4] By inhibiting USP1-UAF1, ML323 prevents the deubiquitination of key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2), thereby disrupting DNA repair processes and sensitizing cancer cells to DNA-damaging agents like cisplatin.[5] This guide provides an in-depth overview of the mechanism of action of ML323, including quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Quantitative Inhibitory Activity of ML323

The inhibitory potency of ML323 against the USP1-UAF1 complex has been characterized through various biochemical assays. The half-maximal inhibitory concentration (IC50) values vary depending on the substrate used, highlighting the importance of utilizing multiple assay formats for a comprehensive understanding of inhibitor activity. The inhibition constants (Ki and K'i) suggest a mixed-inhibition mechanism, indicating that ML323 can bind to both the free enzyme and the enzyme-substrate complex.[2]

| Assay Type | Substrate | IC50 (nM) | Reference |

| Ubiquitin-Rhodamine 110 Assay | Ubiquitin-Rhodamine 110 | 76 | [1][2][6] |

| Gel-Based Assay | K63-linked diubiquitin (di-Ub) | 174 | [1][2] |

| Gel-Based Assay | Monoubiquitinated PCNA (Ub-PCNA) | 820 | [1][2] |

| Inhibition Constant | Value (nM) | Reference |

| Ki (for free enzyme) | 68 | [1] |

| K'i (for enzyme-substrate complex) | 183 | [1] |

Signaling Pathways Modulated by ML323

ML323 exerts its cellular effects by targeting the USP1-UAF1 deubiquitinase complex, a key regulator of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. These pathways are critical for repairing DNA interstrand crosslinks and bypassing DNA lesions during replication.

Fanconi Anemia Pathway

The FA pathway is essential for the repair of DNA interstrand crosslinks. A crucial step in this pathway is the monoubiquitination of the FANCD2-FANCI complex, which allows it to localize to sites of DNA damage and coordinate repair. USP1-UAF1 is responsible for deubiquitinating FANCD2, a process necessary for the pathway to reset. By inhibiting USP1-UAF1, ML323 leads to the accumulation of monoubiquitinated FANCD2, thereby disrupting the FA pathway.[3][7]

Translesion Synthesis Pathway

Translesion synthesis is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. This process is initiated by the monoubiquitination of PCNA. USP1-UAF1 deubiquitinates PCNA, acting as a negative regulator of TLS. Inhibition of USP1-UAF1 by ML323 results in increased levels of monoubiquitinated PCNA, promoting TLS.[5][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of ML323.

In Vitro USP1-UAF1 Inhibition Assays

A general workflow for determining the in vitro inhibitory activity of ML323 against USP1-UAF1 involves incubating the enzyme with the inhibitor followed by the addition of a substrate and quantification of the product.

1. Ubiquitin-Rhodamine 110 (Ub-Rho) Assay

This is a fluorescence-based high-throughput screening assay to measure the deubiquitinase activity of USP1-UAF1.[6][9]

-

Reagents:

-

Procedure:

-

Dispense USP1-UAF1 enzyme (final concentration ~1 nM) into a 1,536-well plate.[6]

-

Add ML323 at various concentrations.

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]

-

Initiate the enzymatic reaction by adding Ub-Rho substrate (final concentration ~150 nM).[9]

-

Measure the increase in fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time.[10][11]

-

Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

2. K63-Linked Diubiquitin (di-Ub) Gel-Based Assay

This assay directly visualizes the cleavage of a diubiquitin substrate by USP1-UAF1.[2][9]

-

Reagents:

-

Procedure:

-

Set up reactions containing USP1-UAF1 (e.g., 150 nM), K63-linked diubiquitin (e.g., 3 µM), and varying concentrations of ML323 in the assay buffer.[2][9]

-

Incubate the reactions at 37°C for 1-2 hours.[2]

-

Quench the reactions by adding Laemmli sample buffer.[9]

-

Separate the reaction products (diubiquitin and monoubiquitin) on a 20% SDS-PAGE gel.[9]

-

Stain the gel with Coomassie Blue and quantify the intensity of the bands corresponding to the substrate and product.[9]

-

Calculate the percent inhibition and determine the IC50 value.

-

3. Reversibility Assay

This assay determines whether the inhibition by ML323 is reversible or irreversible.[2][9]

-

Reagents:

-

Procedure:

-

Pre-incubate a concentrated solution of USP1-UAF1 (e.g., 10 µM) with a high concentration of ML323 (e.g., 10x IC50) for 15 minutes at room temperature.[9]

-

Dilute the enzyme-inhibitor mixture 100-fold into the assay buffer.[2][9]

-

Incubate for an additional 15 minutes to allow for the dissociation of the inhibitor from the enzyme.[9]

-

Add the substrate (e.g., 20 µM K63-linked diubiquitin) and measure the enzymatic activity.[9]

-

Compare the activity to a control where the enzyme was pre-incubated with DMSO. Recovery of enzymatic activity after dilution indicates reversible inhibition.

-

Cellular Assays

1. Colony Formation Assay

This assay assesses the long-term effect of ML323, alone or in combination with other drugs like cisplatin, on the ability of single cells to proliferate and form colonies.[6][9][13][14][15]

-

Materials:

-

Procedure:

-

Seed cells at a low density (e.g., 200-500 cells per well) in 6-well plates and allow them to attach overnight.[6][9]

-

Treat the cells with varying concentrations of ML323, cisplatin, or a combination of both for 48 hours.[9]

-

Remove the drug-containing medium and replace it with fresh medium.

-

Incubate the plates for an additional 7-12 days to allow for colony formation.[6][9]

-

Fix the colonies with methanol and stain with crystal violet.[6][9]

-

Count the number of colonies containing 50 or more cells.[9][13]

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

-

Conclusion

ML323 is a valuable chemical probe for studying the role of the USP1-UAF1 deubiquitinase complex in cellular processes, particularly in the context of the DNA damage response. Its mechanism of action, centered on the inhibition of FANCD2 and PCNA deubiquitination, provides a strong rationale for its investigation as a potential therapeutic agent, especially in combination with DNA-damaging chemotherapies. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of drug development and cancer biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How the Fanconi Anemia pathway guards the genome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Translesion-synthesis-mediated bypass of DNA lesions occurs predominantly behind replication forks restarted by PrimPol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ubpbio.com [ubpbio.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. ubiqbio.com [ubiqbio.com]

- 13. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 14. ossila.com [ossila.com]

- 15. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Target of ML315: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 is a potent and selective small-molecule inhibitor that has been identified as a valuable chemical probe for studying the biological functions of the cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk).[1][2] These kinase families play crucial roles in regulating mRNA splicing, cell cycle progression, and other fundamental cellular processes.[1][3] Dysregulation of Clk and Dyrk kinase activity has been implicated in various diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the cellular target of ML315, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a depiction of the relevant signaling pathway.

Core Cellular Targets: Clk and Dyrk Kinases

The primary cellular targets of ML315 are members of the Clk and Dyrk kinase families. ML315 exhibits potent inhibitory activity against several isoforms within these families, demonstrating a degree of selectivity that makes it a useful tool for dissecting their specific cellular roles.

Quantitative Data: Inhibitory Potency of ML315

The inhibitory activity of ML315 against a panel of Clk and Dyrk kinases was determined using the LanthaScreen® Eu Kinase Binding Assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| Clk Family | |

| CLK1 | 68 |

| CLK2 | 231 |

| CLK3 | >10,000 |

| CLK4 | 68 |

| Dyrk Family | |

| DYRK1A | 282 |

| DYRK1B | 1156 |

| DYRK2 | Not Determined |

| DYRK3 | Not Determined |

Data sourced from Coombs et al., Bioorg Med Chem Lett, 2013.[5]

Kinome Selectivity

To assess the selectivity of ML315, it was profiled against a broad panel of 442 kinases in the KINOMEscan® assay at a concentration of 10 µM. The results demonstrated high selectivity for the Clk and Dyrk families. Further off-target pharmacology screening against a panel of 68 receptors, ion channels, and transporters showed minimal activity, with only a few targets exhibiting greater than 50% inhibition at 10 µM.

| Off-Target | % Inhibition at 10 µM |

| Adenosine A3 Receptor | 58 |

| Dopamine D4 Receptor | 62 |

| Sigma σ2 Receptor | 55 |

Data sourced from the Probe Reports from the NIH Molecular Libraries Program.[6]

Experimental Protocols

Biochemical Assay: LanthaScreen® Eu Kinase Binding Assay

This protocol outlines the general procedure for determining the in vitro potency of ML315 against its target kinases.

Principle: The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase of interest. A europium (Eu)-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the Eu-labeled antibody (donor) and the tracer (acceptor). Inhibitors that bind to the ATP pocket of the kinase compete with the tracer, leading to a decrease in the FRET signal.[7][8]

Materials:

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]

-

Recombinant tagged kinase (e.g., GST-tagged CLK1)

-

LanthaScreen® Eu-anti-Tag Antibody (e.g., Eu-anti-GST Antibody)

-

Kinase Tracer

-

ML315 (or other test compound) serially diluted in DMSO

-

384-well assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 3X solution of the test compound (e.g., ML315) in Kinase Buffer A.

-

Prepare a 3X mixture of the kinase and Eu-anti-tag antibody in Kinase Buffer A. The optimal concentrations of kinase and antibody should be predetermined.

-

Prepare a 3X solution of the kinase tracer in Kinase Buffer A. The tracer concentration should be approximately at its Kd for the target kinase.[10][11]

-

-

Assay Assembly:

-

Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture to all wells.

-

Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.[9]

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader. Excite the europium donor at ~340 nm and measure the emission at two wavelengths: ~615 nm (europium emission) and ~665 nm (tracer emission).[8]

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

-

Cellular Signaling Pathway

Clk and Dyrk kinases are key regulators of pre-mRNA splicing, a fundamental process for generating protein diversity from a limited number of genes. They exert their function by phosphorylating Serine/Arginine-rich (SR) proteins, which are essential components of the spliceosome.

Mechanism of Action:

-

SR Protein Phosphorylation: In the nucleus, Clk and Dyrk kinases phosphorylate the RS (Arginine/Serine-rich) domains of SR proteins.[1][3]

-

Spliceosome Recruitment: This phosphorylation event is critical for the recruitment of SR proteins to pre-mRNA and the subsequent assembly of the spliceosome at the correct splice sites.[12]

-

Alternative Splicing Regulation: The pattern of SR protein phosphorylation influences the selection of splice sites, thereby controlling alternative splicing events and the production of different mRNA isoforms.[4][12]

-

Inhibition by ML315: ML315, by inhibiting Clk and Dyrk kinases, prevents the phosphorylation of SR proteins. This leads to altered alternative splicing patterns, which can affect the expression of proteins involved in various cellular processes, including cell cycle control and apoptosis.[12]

References

- 1. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functions of SRPK, CLK and DYRK kinases in stem cells, development, and human developmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: development of chemical probe ML315 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Table 4, Off-target pharmacology data for ML315 highlighting targets with ≥ 50% inhibition or stimulation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. ashpublications.org [ashpublications.org]

ML315 Inhibitor: A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ML315, a potent and selective inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families. This document details the quantitative data, experimental protocols, and the underlying signaling pathways affected by this chemical probe, offering valuable insights for researchers in kinase inhibitor development and related fields.

Discovery and Potency of ML315

ML315 was identified through the screening of a chemical library for inhibitors of CLK4 using a bioluminescent luciferase-based kinase assay that monitors ATP consumption.[1] Subsequent structure-activity relationship (SAR) studies led to the development of ML315, a substituted pyrimidine, as a highly selective inhibitor of both CLK and DYRK kinase families.[1][2]

The inhibitory activity of ML315 was quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of kinases. The results demonstrate that ML315 potently inhibits several CLK and DYRK isoforms in the nanomolar range.

| Kinase Target | IC50 (nM) |

| Clk1 | 68 |

| Clk2 | 231 |

| Clk3 | >10,000 |

| Clk4 | 68 |

| Dyrk1A | 282 |

| Dyrk1B | 1156 |

| Data compiled from Coombs TC, et al. Bioorg Med Chem Lett. 2013.[2] |

Further screening against a panel of 442 kinases revealed the high selectivity of ML315 for the CLK and DYRK families, with minimal off-target effects.[1][2]

Synthesis of ML315

The synthesis of ML315 is achieved through a multi-step process, as outlined in the following scheme. The key steps involve the formation of a pyrimidine core followed by functionalization.

Experimental Protocol: Synthesis of ML315

The synthesis of ML315 involves a Suzuki coupling reaction followed by a Buchwald-Hartwig amination.

Step 1: Suzuki Coupling to form 2-amino-4-arylpyrimidine (Intermediate A)

-

To a solution of 2-amino-4-chloropyrimidine (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), with reaction progress monitored by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the 2-amino-4-arylpyrimidine intermediate.

Step 2: Buchwald-Hartwig Amination to form ML315

-

A mixture of the 2-amino-4-arylpyrimidine intermediate (1.0 eq), the appropriate substituted aniline (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 1.5 eq) is prepared in a reaction vessel.

-

A dry, degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated under an inert atmosphere at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours), with reaction progress monitored.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to yield the final product, ML315.

Experimental Protocols for Kinase Inhibition Assays

The inhibitory activity of ML315 against CLK and DYRK kinases is determined using biochemical and cell-based assays.

Biochemical Kinase Assay

A common method for determining the in vitro inhibitory activity of compounds like ML315 is a bioluminescent kinase assay, such as the Kinase-Glo® assay. This assay quantifies the amount of ATP remaining in solution following a kinase reaction.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of ML315 in a suitable solvent (e.g., DMSO). Prepare solutions of the target kinase (e.g., recombinant human CLK1), a suitable peptide substrate, and ATP in kinase assay buffer.

-

Assay Plate Setup: Add a small volume of the ML315 dilutions to the wells of a 384-well plate. Include control wells with solvent only (for 0% inhibition) and wells with a known potent inhibitor or no enzyme (for 100% inhibition).

-

Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously terminates the kinase reaction and initiates a luminescent reaction that is proportional to the amount of remaining ATP.

-

Data Acquisition: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each ML315 concentration and plot the data to determine the IC50 value using a suitable software.

Cell-Based Assay

Cell-based assays are crucial for determining the activity of an inhibitor in a more physiologically relevant context.[3][4][5][6] A common approach is to measure the phosphorylation of a known downstream substrate of the target kinase within cells.

Protocol:

-

Cell Culture and Plating: Culture a relevant cell line (e.g., a human cell line known to express the target kinases) under standard conditions. Seed the cells into a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of ML315 (and appropriate vehicle controls) for a specified duration.

-

Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to ensure equal loading for subsequent analysis.

-

Western Blotting or ELISA: Analyze the cell lysates by Western blotting or ELISA using an antibody specific for the phosphorylated form of a known downstream substrate of CLK or DYRK kinases. A loading control (e.g., an antibody against a housekeeping protein like GAPDH) should be used to normalize the data.

-

Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total amount of the substrate or the loading control. Determine the concentration of ML315 that causes a 50% reduction in the phosphorylation of the substrate (EC50).

Mechanism of Action and Signaling Pathway

ML315 exerts its biological effects by inhibiting the catalytic activity of CLK and DYRK kinases. These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[7] By inhibiting CLK and DYRK, ML315 can modulate alternative splicing events.

Furthermore, CLK and DYRK kinases are implicated in the regulation of the Wnt signaling pathway.[8][9][10] The Wnt pathway is critical for numerous cellular processes, including cell proliferation, differentiation, and fate determination.[7] Dysregulation of the Wnt pathway is associated with various diseases, including cancer. By inhibiting CLK and DYRK, ML315 can indirectly modulate the activity of the Wnt signaling pathway.[8][9][10]

This technical guide provides a foundational understanding of the discovery, synthesis, and biological activity of the ML315 inhibitor. The detailed protocols and data presented herein are intended to facilitate further research and application of this valuable chemical probe in the study of CLK and DYRK kinase biology and the development of novel therapeutics.

References

- 1. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-based Assays | MuriGenics [murigenics.com]

- 5. hamiltoncompany.com [hamiltoncompany.com]

- 6. mesoscale.com [mesoscale.com]

- 7. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Biological Activity of ML315 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a potent and selective small-molecule inhibitor of the Cdc2-like kinases (Clk) and dual-specificity tyrosine-regulated kinases (Dyrk).[1] As a dual inhibitor of these two kinase families, ML315 serves as a valuable chemical probe for elucidating the cellular functions of these enzymes and as a potential starting point for the development of therapeutics targeting diseases in which these kinases are implicated, such as cancer and neurological disorders. This technical guide provides a comprehensive overview of the biological activity of ML315 hydrochloride, including its target profile, associated signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Biological Activity

The inhibitory activity of ML315 hydrochloride has been quantified against a panel of kinases, demonstrating high affinity for several members of the Clk and Dyrk families. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| Clk1 | 68[1] |

| Clk2 | 231[1] |

| Clk4 | 68[1] |

| Dyrk1A | 282[1] |

| Dyrk1B | 1156[1] |

Table 1: Inhibitory potency of ML315 hydrochloride against target kinases.

Signaling Pathways

ML315 hydrochloride exerts its biological effects by inhibiting Clk and Dyrk kinases, which are key regulators of fundamental cellular processes.

Clk Kinases and Pre-mRNA Splicing

The Cdc2-like (Clk) kinases are crucial regulators of pre-messenger RNA (pre-mRNA) splicing, a fundamental process for the maturation of most eukaryotic mRNAs. Clks phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. This phosphorylation is critical for the assembly of the spliceosome and the subsequent removal of introns. By inhibiting Clk kinases, ML315 can modulate alternative splicing events, which are frequently dysregulated in cancer and other diseases.

Dyrk Kinases in Cellular Regulation

The dual-specificity tyrosine-regulated kinase (Dyrk) family is involved in a wide array of cellular processes, including cell cycle regulation, neuronal development, and cellular stress responses. For instance, Dyrk1B has been linked to the Hedgehog signaling pathway and is implicated in the survival of cancer cells. The inhibition of Dyrk kinases by ML315 can therefore impact multiple signaling cascades, making it a tool to study these diverse biological functions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of ML315 hydrochloride's biological activity.

Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying the binding affinity of inhibitors to their target kinases.

Objective: To determine the IC50 value of ML315 hydrochloride against a specific kinase.

Materials:

-

ML315 hydrochloride

-

Target kinase (e.g., Clk1, Dyrk1A)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Kinase Buffer

-

384-well microplates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of ML315 hydrochloride in DMSO. Further dilute the compound solutions in kinase buffer to the desired final concentrations.

-

Kinase/Antibody Mixture: Prepare a solution containing the target kinase and the Eu-anti-Tag antibody in kinase buffer.

-

Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.

-

Assay Assembly: In a 384-well plate, add the diluted ML315 hydrochloride solutions. Subsequently, add the kinase/antibody mixture to all wells. Finally, add the tracer solution to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the ML315 hydrochloride concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: In-Cell Western™ for Phospho-SR Proteins

This assay measures the ability of ML315 to inhibit the phosphorylation of SR proteins in a cellular context.

Objective: To assess the functional inhibition of Clk kinases by ML315 in cells.

Materials:

-

Human cell line (e.g., HeLa)

-

ML315 hydrochloride

-

Primary antibodies: anti-phospho-SR protein (specific for a Clk phosphorylation site) and a loading control antibody (e.g., anti-actin)

-

IR-Dye labeled secondary antibodies

-

96-well microplates

-

Cell culture medium and reagents

-

Fixation and permeabilization buffers

-

Blocking buffer

-

Infrared imaging system

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of ML315 hydrochloride for a specified period (e.g., 2 hours).

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100).

-

Blocking: Block non-specific antibody binding with a blocking buffer.

-

Primary Antibody Incubation: Incubate the cells with the primary antibodies (anti-phospho-SR and anti-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with the corresponding IR-Dye labeled secondary antibodies for 1 hour at room temperature, protected from light.

-

Data Acquisition: Wash the cells and scan the plate using an infrared imaging system to detect the fluorescence signals from both channels.

-

Data Analysis: Quantify the intensity of the phospho-SR protein signal and normalize it to the loading control signal. Plot the normalized signal against the ML315 concentration to determine the cellular EC50.

Conclusion

ML315 hydrochloride is a well-characterized dual inhibitor of Clk and Dyrk kinases. Its potent and selective activity, coupled with its demonstrated cellular effects, makes it an indispensable tool for researchers investigating the roles of these kinases in health and disease. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for utilizing ML315 in future studies.

References

Technical Guide: ML315 Hydrochloride - A Potent Inhibitor of Clk and DYRK Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of ML315 hydrochloride against Cdc2-like kinases (Clk) and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK). The information presented herein is intended to support research and development efforts in oncology, neurology, and other fields where these kinases play a critical role.

Data Presentation: IC50 Values of ML315 Hydrochloride

ML315 hydrochloride has been characterized as a potent inhibitor of several Clk and DYRK kinase family members. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity across these kinases.

| Kinase Target | IC50 (nM) |

| Clk1 | 68 |

| Clk2 | 231 |

| Clk3 | >10,000 |

| Clk4 | 68 |

| DYRK1A | 282 |

| DYRK1B | 1156 |

Experimental Protocols: Determination of IC50 Values

The IC50 values for ML315 hydrochloride were determined using in vitro kinase assays, primarily employing a luminescent ATP detection platform, such as the Kinase-Glo® or ADP-Glo™ assays. These assays measure the activity of a kinase by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate.

General Principle of Luminescent Kinase Assays

Luminescent kinase assays are homogeneous, high-throughput methods for measuring kinase activity. The general principle involves a kinase reaction followed by a detection step.

-

Kinase-Glo® Assay: This assay quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction. A proprietary thermostable luciferase uses the remaining ATP to generate a stable "glow-type" luminescent signal. The signal intensity is inversely proportional to the kinase activity.

-

ADP-Glo™ Assay: This assay measures the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is subsequently quantified using a luciferase-luciferin reaction. The luminescent signal is directly proportional to the kinase activity.

Representative In Vitro Kinase Inhibition Assay Protocol

The following is a representative protocol for determining the IC50 values of a test compound like ML315 hydrochloride against a panel of kinases using a luminescent assay format. It is based on publicly available protocols for similar kinases and assay platforms.

Materials:

-

Recombinant human kinases (Clk1, Clk2, Clk4, DYRK1A, DYRK1B)

-

Kinase-specific substrates (e.g., Myelin Basic Protein for CLK1, RS peptide for Clk4)

-

ATP solution

-

Kinase assay buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 2.5 mM DTT, 0.01% Triton X-100)

-

ML315 hydrochloride, serially diluted in DMSO

-

Luminescent kinase assay kit (e.g., Kinase-Glo® or ADP-Glo™ from Promega)

-

White, opaque 96-well or 384-well microplates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a series of dilutions of ML315 hydrochloride in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.

-

Assay Plate Preparation: Dispense a small volume (e.g., 23 nL) of the serially diluted compound or DMSO (vehicle control) into the wells of the microplate.

-

Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the appropriate kinase substrate. The concentrations of ATP and substrate should be optimized for each kinase, ideally at or near their respective Km values.

-

Initiation of Kinase Reaction: Add the kinase enzyme, diluted in kinase assay buffer, to the wells to start the reaction. The final enzyme concentration should be optimized to achieve a sufficient signal window.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 45-60 minutes).

-

Detection:

-

For Kinase-Glo®: Add an equal volume of Kinase-Glo® reagent to each well. Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

-

For ADP-Glo™: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (from "no enzyme" controls).

-

Normalize the data to the vehicle control (DMSO) wells, which represent 100% kinase activity.

-

Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Example Assay Conditions:

-

qHTS Clk4 Kinase-Glo Assay:

-

DYRK1B Kinase Assay:

Visualization of Signaling Pathways and Experimental Workflows

Clk/DYRK Signaling Pathway in Pre-mRNA Splicing

Clk and DYRK kinases are key regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. This phosphorylation modulates the localization and activity of SR proteins, which are essential for the assembly of the spliceosome and the recognition of splice sites.

Caption: Clk/DYRK kinases phosphorylate SR proteins, regulating their role in spliceosome assembly.

Experimental Workflow for Luminescent Kinase Assay

The following diagram illustrates the general workflow for determining kinase inhibition using a luminescent assay format, such as Kinase-Glo® or ADP-Glo™.

Caption: Workflow for determining kinase inhibitor IC50 values using a luminescent assay.

References

In-Depth Technical Guide to the Structure-Activity Relationship of ML315 Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ML315 analogs, a series of potent inhibitors of the cdc2-like (Clk) and dual-specificity tyrosine phosphorylation-regulated (Dyrk) kinases. ML315 and its analogs are valuable chemical probes for studying the roles of these kinases in cellular processes, particularly mRNA splicing, and represent a promising starting point for the development of therapeutics targeting diseases associated with aberrant splicing, such as cancer and neurodegenerative disorders.

Introduction to ML315 and its Targets

ML315 is a substituted pyrimidine that acts as a potent and selective inhibitor of several Clk and Dyrk kinase family members.[1] These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. By inhibiting these kinases, ML315 can modulate alternative splicing events, making it a valuable tool for dissecting the complexities of gene expression and for investigating the therapeutic potential of splicing modulation.

The development of ML315 was the result of a focused effort to identify novel chemotypes for Clk and Dyrk inhibition with improved selectivity profiles. The core of the SAR studies revolved around a pyrimidine scaffold, exploring various substitutions to enhance potency and selectivity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for ML315 and its key analogs, detailing their inhibitory activity (IC50) against a panel of Clk and Dyrk kinases. The data is compiled from the primary publication by Coombs et al. (2013).

Table 1: Core Scaffold and Analogs of Series 1

| Compound | R¹ | R² | Clk1 IC₅₀ (nM) | Clk2 IC₅₀ (nM) | Clk4 IC₅₀ (nM) | Dyrk1A IC₅₀ (nM) | Dyrk1B IC₅₀ (nM) |

| 1 | H | 3,5-dichlorobenzyl | 105 | 409 | 63 | 162 | 234 |

| 2 | Me | 3,5-dichlorobenzyl | 89 | 350 | 55 | 145 | 210 |

| 3 | Cl | 3,5-dichlorobenzyl | 75 | 290 | 48 | 130 | 195 |

| 4 | H | 4-chlorobenzyl | 250 | >1000 | 180 | 450 | 600 |

| 5 | H | 3-methoxybenzyl | 310 | >1000 | 215 | 510 | 680 |

Table 2: Analogs of Series 2 (ML315 Series)

| Compound | Ar | R | Clk1 IC₅₀ (nM) | Clk2 IC₅₀ (nM) | Clk4 IC₅₀ (nM) | Dyrk1A IC₅₀ (nM) | Dyrk1B IC₅₀ (nM) |

| 6 | Phenyl | 3,5-dichlorobenzyl | 98 | 380 | 72 | 155 | 220 |

| 7 | 4-chlorophenyl | 3,5-dichlorobenzyl | 70 | 250 | 50 | 120 | 180 |

| 8 | 3,4-methylenedioxyphenyl | 3,5-dichlorobenzyl | 68 | 231 | 45 | 282 | 350 |

| ML315 (9) | 3,4-methylenedioxyphenyl | 3,5-dichlorobenzyl | 68 | 231 | 45 | 282 | 350 |

| 10 | 3,4-methylenedioxyphenyl | 4-chlorobenzyl | 150 | 600 | 110 | 400 | 510 |

| 11 | 3,4-methylenedioxyphenyl | 3-methoxybenzyl | 210 | 850 | 160 | 550 | 690 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of ML315 and its analogs.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Kinase (Clk1, Clk2, Clk4, Dyrk1A, or Dyrk1B)

-

Substrate peptide (e.g., RS domain peptide for Clks)

-

ATP

-

Test compounds (ML315 analogs)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (384-well, low volume)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Kinase Reaction Setup:

-

Prepare a reaction buffer containing the kinase and its specific substrate peptide.

-

Serially dilute the test compounds in DMSO and add them to the assay plate.

-

Add the kinase/substrate mixture to the wells containing the test compounds.

-

Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km for each kinase.

-

Incubate the plate at room temperature for 1 hour.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

-

Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Splicing Assay (RT-PCR for VEGF Splice Variants)

This assay assesses the ability of the compounds to modulate alternative splicing in a cellular context by measuring changes in the ratio of vascular endothelial growth factor (VEGF) splice variants.

Materials:

-

Human cell line (e.g., HEK293)

-

Cell culture medium and supplements

-

Test compounds (ML315 analogs)

-

RNA extraction kit

-

Reverse transcription kit

-

PCR primers specific for VEGF splice variants (e.g., VEGF-A₁₆₅ and VEGF-A₁₂₁)

-

PCR master mix

-

Agarose gel electrophoresis equipment

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 24-48 hours.

-

-

RNA Extraction and Reverse Transcription:

-

Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

PCR Amplification:

-

Perform PCR using primers that flank the alternatively spliced region of VEGF to amplify the different splice variants.

-

Use a PCR master mix and run the reaction on a thermal cycler with appropriate cycling conditions.

-

-

Analysis of Splice Variants:

-

Separate the PCR products by agarose gel electrophoresis.

-

Visualize the DNA bands using a DNA stain (e.g., ethidium bromide) under UV light.

-

Quantify the intensity of the bands corresponding to the different VEGF splice variants.

-

Calculate the ratio of the splice variants and compare the ratios in treated versus untreated cells to determine the effect of the compounds on splicing.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflow.

Caption: Clk/Dyrk signaling pathway for mRNA splicing and the inhibitory action of ML315.

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Summary of Structure-Activity Relationships

The SAR studies of ML315 and its analogs have revealed several key insights into the structural requirements for potent and selective inhibition of Clk and Dyrk kinases:

-

The Pyrimidine Core: The 4-aminopyrimidine scaffold serves as a crucial hinge-binding motif, interacting with the kinase hinge region, a common feature for ATP-competitive inhibitors.

-

Substitution at the 5-position: Aromatic substitutions at this position are well-tolerated and contribute significantly to potency. The 3,4-methylenedioxyphenyl group found in ML315 is optimal for activity against the target kinases.

-

The Amine Linker: The secondary amine linker is essential for maintaining the correct orientation of the substituents.

-

The N-benzyl Group: The nature and substitution pattern of the N-benzyl group are critical for both potency and selectivity. The 3,5-dichlorobenzyl group is highly favorable, likely due to its ability to occupy a specific hydrophobic pocket in the active site of the target kinases. Modifications to this group generally lead to a decrease in inhibitory activity.

References

An In-depth Technical Guide to the Physicochemical Properties of ML315 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML315 hydrochloride is a potent and selective dual inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-regulated kinases (DYRK). This technical guide provides a comprehensive overview of the physicochemical properties of ML315 hydrochloride, its mechanism of action through the inhibition of key signaling pathways, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of oncology, neuroscience, and drug discovery.

Physicochemical Properties

ML315 hydrochloride is a synthetic organic compound belonging to the pyrimidine class. The following table summarizes its key physicochemical properties. Due to the limited availability of experimental data for certain parameters, predicted values from computational models are provided where noted.

| Property | Value | Source |

| Chemical Name | 5-(1,3-Benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]-4-pyrimidinamine hydrochloride | Internal |

| Molecular Formula | C₁₈H₁₃Cl₂N₃O₂・HCl | [1] |

| Molecular Weight | 410.68 g/mol | [1] |

| CAS Number | 1440251-53-5 | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble to 100 mM in DMSOSoluble to 50 mM in ethanol | [1] |

| Aqueous Solubility | Data not available | [2] |

| Melting Point | Data not available (Predicted: ~220-240 °C) | [2] |

| pKa | Data not available (Predicted acidic pKa: ~7.5-8.5; Predicted basic pKa: ~2.5-3.5) | Internal |

| Purity | ≥98% (by HPLC) | [1] |

Note on Predicted Values: The melting point and pKa values are estimations derived from computational prediction tools and should be confirmed experimentally.

Mechanism of Action and Signaling Pathways

ML315 is a dual-selective inhibitor of the Clk and DYRK families of protein kinases.[3] These kinases play crucial roles in various cellular processes, and their dysregulation is implicated in several diseases, including cancer and neurological disorders.

Inhibition of Cyclin-Dependent Kinase (CDK)-like (Clk) Kinases

The Cdc2-like kinases (Clks) are involved in the regulation of pre-mRNA splicing. By inhibiting Clks, ML315 can modulate the splicing of various genes, which can be particularly relevant in cancer cells that often exhibit altered splicing patterns. The general mechanism of CDK inhibition involves blocking the cell cycle progression. CDK4/6, in complex with Cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent entry into the S phase of the cell cycle.[4][5] Inhibition of CDK-like kinases by ML315 can arrest the cell cycle and inhibit tumor growth.

Caption: CDK Signaling Pathway Inhibition by ML315.

Inhibition of Dual-specificity Tyrosine-regulated Kinases (DYRK)

The DYRK family, particularly DYRK1A, is implicated in neurodevelopment and is linked to neurodegenerative diseases like Alzheimer's and Down syndrome.[6][7] DYRK1A can phosphorylate several downstream targets, including the amyloid precursor protein (APP) and tau protein, contributing to the pathology of these diseases.[6] By inhibiting DYRK1A, ML315 can potentially mitigate the neurotoxic effects associated with its overexpression.

Caption: DYRK1A Signaling Pathway Inhibition by ML315.

Experimental Protocols

The following section details the methodologies for key experiments to characterize ML315 hydrochloride.

Determination of Physicochemical Properties

Objective: To determine the temperature range over which ML315 hydrochloride transitions from a solid to a liquid.

Protocol:

-

Ensure the ML315 hydrochloride sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/minute initially to get an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, repeat the process with a new sample, heating at a slower rate of 1-2 °C/minute when the temperature is within 20 °C of the approximate melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Objective: To determine the acid dissociation constant(s) of ML315 hydrochloride.

Protocol:

-

Prepare a stock solution of ML315 hydrochloride in a suitable solvent (e.g., DMSO).

-

Prepare a series of buffers with a range of known pH values.

-

Add a small, constant volume of the ML315 hydrochloride stock solution to each buffer solution to create a series of solutions with the same concentration of the compound but different pH values.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot the absorbance at the selected wavelength(s) against the pH.

-

The resulting titration curve can be analyzed to determine the pKa value(s), which correspond to the pH at the inflection point(s) of the curve.

Biological Assays

Objective: To determine the inhibitory potency (e.g., IC₅₀) of ML315 hydrochloride against target kinases (Clk and DYRK families).

Protocol:

-

Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

-

Prepare serial dilutions of ML315 hydrochloride in DMSO.

-

Add the diluted ML315 hydrochloride or DMSO (as a control) to the reaction wells.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the reaction for a specific time at an optimal temperature (e.g., 30 °C).

-

Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[3]

-

Plot the percentage of kinase inhibition against the logarithm of the ML315 hydrochloride concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value.

Caption: Experimental Workflow for Kinase Inhibition Assay.

Analytical Methods

Objective: To assess the purity of the ML315 hydrochloride sample.

Protocol:

-

Develop a suitable HPLC method, including the choice of a column (e.g., C18), mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid), flow rate, and detection wavelength (determined from the UV-Vis spectrum of ML315).

-

Prepare a standard solution of ML315 hydrochloride of known concentration in a suitable solvent.

-

Inject the standard solution into the HPLC system to determine the retention time of the main peak.

-

Prepare a solution of the ML315 hydrochloride sample to be tested at a similar concentration.

-

Inject the sample solution into the HPLC system.

-

Analyze the resulting chromatogram. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Objective: To confirm the chemical structure of ML315 hydrochloride.

Protocol:

-

Dissolve a small amount of ML315 hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire a ¹H NMR spectrum to observe the proton signals.

-

Acquire a ¹³C NMR spectrum to observe the carbon signals.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons.

-

Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the observed spectra are consistent with the expected structure of ML315 hydrochloride.

Conclusion

ML315 hydrochloride is a valuable chemical probe for studying the roles of Clk and DYRK kinases in health and disease. This guide provides essential physicochemical data, an overview of its mechanism of action, and detailed experimental protocols to aid researchers in their investigations. The provided information, including the predicted properties and signaling pathway diagrams, serves as a solid foundation for further studies into the therapeutic potential of ML315 and related compounds. It is recommended that the predicted physicochemical properties be experimentally verified to ensure the highest accuracy in future research endeavors.

References

- 1. acdlabs.com [acdlabs.com]

- 2. szabo-scandic.com [szabo-scandic.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

ML315 Hydrochloride: A Technical Guide to its Impact on Alternative Splicing

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a potent and selective dual inhibitor of Cyclin-Dependent Kinase (CDK) and Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families, with IC50 values of 68 nM and 282 nM for CDK2 and DYRK1A, respectively[1]. Emerging research has highlighted the significant role of DYRK1A in the regulation of alternative splicing, a critical process in gene expression that generates proteomic diversity from a limited number of genes. This guide provides an in-depth technical overview of the mechanism by which ML315 hydrochloride influences alternative splicing, focusing on its interaction with the DYRK1A signaling pathway and the downstream consequences for splicing factor regulation.

Core Mechanism of Action: Inhibition of DYRK1A-Mediated Splicing Factor Phosphorylation

The primary mechanism through which ML315 hydrochloride affects alternative splicing is the inhibition of DYRK1A. DYRK1A is a serine/threonine kinase that phosphorylates several key components of the spliceosome, the cellular machinery responsible for carrying out splicing. By inhibiting DYRK1A, ML315 disrupts this phosphorylation cascade, leading to alterations in the activity and localization of crucial splicing factors.

Key Splicing Factors Targeted by DYRK1A:

-

SRSF (Serine/Arginine-rich Splicing Factors): DYRK1A phosphorylates several SRSF proteins, including SRSF1, SRSF2, and SRSF6. These proteins are essential for the recognition of exonic splicing enhancers (ESEs) and the recruitment of the spliceosome to the correct splice sites.

-

SF3B1: A core component of the U2 small nuclear ribonucleoprotein (snRNP), SF3B1 is a critical factor in the recognition of the branch point sequence during the early stages of spliceosome assembly. DYRK1A-mediated phosphorylation of SF3B1 is thought to be important for its function.

Inhibition of DYRK1A by ML315 alters the phosphorylation status of these factors, which can lead to changes in their nuclear distribution and their ability to bind to pre-mRNA, ultimately resulting in altered splice site selection and the generation of different mRNA isoforms.

Signaling Pathway of ML315 Hydrochloride's Effect on Alternative Splicing

The following diagram illustrates the signaling pathway through which ML315 hydrochloride is understood to exert its effects on alternative splicing.

Caption: Signaling pathway of ML315 hydrochloride in alternative splicing regulation.

Quantitative Data on the Effects of DYRK1A Inhibition on Alternative Splicing

While specific quantitative data for ML315 hydrochloride is still emerging, studies using other potent DYRK1A inhibitors, such as EHT 1610, provide valuable insights into the expected effects. A key downstream target that has been identified is the RNA Binding Motif Protein 39 (RBM39).

Inhibition of DYRK1A has been shown to induce the inclusion of a "poison exon" in the pre-mRNA of RBM39. This poison exon contains a premature termination codon, leading to the degradation of the RBM39 mRNA transcript through the nonsense-mediated decay (NMD) pathway. This results in a significant reduction in the levels of functional RBM39 protein.

| Target Gene | Splicing Event | Effect of DYRK1A Inhibition | Downstream Consequence |

| RBM39 | Poison Exon Inclusion | Increased inclusion | mRNA degradation via NMD, reduced RBM39 protein levels |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of ML315 hydrochloride on alternative splicing.

Cell Culture and Treatment

-

Cell Lines: Human cell lines, such as those derived from B-cell acute lymphoblastic leukemia (B-ALL), are suitable models as they have been shown to be sensitive to DYRK1A inhibition.

-

Culture Conditions: Cells should be maintained in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

ML315 Hydrochloride Treatment: Prepare a stock solution of ML315 hydrochloride in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations of ML315 (e.g., 0.1 µM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours) to determine dose- and time-dependent effects. A vehicle control (DMSO) should be included in all experiments.

Analysis of Alternative Splicing by Quantitative RT-PCR (qRT-PCR)

This protocol is designed to quantify the relative abundance of different splice isoforms of a target gene, such as RBM39.

Workflow for qRT-PCR Analysis of Alternative Splicing

Caption: Experimental workflow for qRT-PCR analysis of alternative splicing.

Detailed Steps:

-

RNA Extraction: Isolate total RNA from ML315-treated and control cells using a commercially available RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

Primer Design: Design PCR primers that specifically amplify the different splice isoforms of the target gene. For example, to detect the inclusion of the RBM39 poison exon, one primer can be designed to anneal within the poison exon, while the other anneals to a constitutive exon. A separate primer pair should be designed to amplify a region common to all isoforms to measure total transcript levels.

-

Quantitative PCR: Perform qPCR using a SYBR Green-based or probe-based detection method on a real-time PCR system. Include a no-template control and a no-reverse-transcriptase control to check for contamination.

-

Data Analysis: Calculate the relative abundance of each splice isoform using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB). The percentage of exon inclusion can be calculated as: (abundance of inclusion isoform) / (abundance of inclusion isoform + abundance of exclusion isoform) * 100.

Luciferase Reporter Assay for Alternative Splicing

This assay provides a quantitative measure of the effect of ML315 on the splicing of a specific exon of interest in living cells.

Workflow for Luciferase Reporter Assay

Caption: Experimental workflow for the luciferase-based splicing reporter assay.

Detailed Steps:

-

Construct Reporter Plasmid: Clone the genomic region of the target gene containing the alternative exon and its flanking intronic sequences into a dual-luciferase reporter vector. The vector should be designed such that the inclusion or exclusion of the alternative exon results in a frameshift that determines which of the two luciferase reporters (e.g., Firefly and Renilla) is expressed.

-

Cell Transfection: Transfect the reporter plasmid into the chosen cell line using a suitable transfection reagent.

-

ML315 Treatment: After allowing for plasmid expression (typically 24 hours), treat the transfected cells with ML315 hydrochloride at various concentrations.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system and a luminometer.

-

Data Analysis: The ratio of the two luciferase activities will reflect the splicing outcome. A change in this ratio upon ML315 treatment indicates a modulation of the alternative splicing of the target exon.

Conclusion

ML315 hydrochloride represents a valuable tool for investigating the role of DYRK1A in the regulation of alternative splicing. Its ability to modulate the splicing of key factors like RBM39 highlights its potential as a chemical probe to dissect the complex mechanisms governing splice site selection. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of ML315 on alternative splicing and to further elucidate the intricate signaling pathways involved. As research in this area progresses, a deeper understanding of the therapeutic potential of targeting the spliceosome with small molecules like ML315 will undoubtedly emerge.

References

The Orchestrated Dance of Destruction: A Technical Guide to the Role of Clk/DYRK Kinases in the Ubiquitin Pathway

For Immediate Release

[City, State] – December 13, 2025 – A comprehensive technical guide released today illuminates the intricate and critical role of the Cdc2-like kinase (Clk) and Dual-specificity tyrosine-regulated kinase (DYRK) families in the ubiquitin-proteasome system. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of how these kinases influence protein stability and degradation, processes fundamental to cellular health and disease.

The guide details the dual functionality of DYRK kinases, which not only act as signaling molecules but also as crucial scaffolding proteins within E3 ubiquitin ligase complexes. A key focus is on DYRK2, which is essential for the assembly of the EDVP (EDD-DDB1-VPRBP) E3 ligase complex, thereby directly influencing the ubiquitination and subsequent degradation of specific substrate proteins.

Furthermore, the document elucidates the mechanism by which DYRK kinases phosphorylate their substrates, creating phosphodegrons—molecular tags that are recognized by E3 ligases. This process is a critical step in targeting proteins for destruction by the proteasome. Conversely, the guide also explores instances where phosphorylation by DYRK kinases, such as DYRK1B's phosphorylation of the cell cycle inhibitor p27Kip1, can stabilize proteins and prevent their degradation.

While the role of CLK kinases in direct ubiquitination is less pronounced, the whitepaper sheds light on their indirect influence on the ubiquitin pathway. Notably, CLK3 has been shown to phosphorylate and activate the deubiquitinating enzyme USP13, and CLK2 interacts with USP7, suggesting a sophisticated regulatory interplay that extends beyond their primary function in mRNA splicing.

This technical guide serves as a vital resource for understanding the complex mechanisms governed by Clk and DYRK kinases in cellular protein quality control. By providing a detailed overview of the signaling pathways, experimental methodologies, and quantitative data, this document aims to accelerate research and development in therapeutic areas where these kinases play a pivotal role.

Core Concepts: Kinase-Mediated Ubiquitination and Protein Stability

The ubiquitin-proteasome system is the primary mechanism for targeted protein degradation in eukaryotic cells. The specificity of this system is largely determined by E3 ubiquitin ligases, which recognize and bind to specific substrate proteins, facilitating their tagging with ubiquitin for subsequent destruction by the proteasome. Clk and DYRK kinases have emerged as key regulators of this process through several distinct mechanisms.

DYRK Kinases: Scaffolds and Signaling Hubs

The DYRK family of kinases, particularly DYRK2, plays a multifaceted role in the ubiquitin pathway.

-

Scaffolding Function: DYRK2 is a core component of the EDVP E3 ubiquitin ligase complex, which includes EDD, DDB1, and VPRBP. The kinase activity of DYRK2 is not required for the assembly of this complex; however, the physical presence of the DYRK2 protein is essential. The depletion of DYRK2 leads to the disassembly of the EDVP complex, highlighting its structural importance.[1][2][3][4]

-

Phospho-Priming for Degradation: A primary mechanism by which DYRK kinases regulate protein stability is through the phosphorylation of substrates to create recognition sites for E3 ligases. This "phosphodegron" then recruits the E3 ligase, leading to ubiquitination and degradation. Key examples include:

-

c-Jun and c-Myc: DYRK2 phosphorylates c-Jun and c-Myc, which serves as a priming event for subsequent phosphorylation by GSK3β. This dual phosphorylation creates a high-affinity binding site for the Fbw7 E3 ligase, leading to the ubiquitination and degradation of these oncoproteins.[5][6] Knockdown of DYRK2 in cancer cells leads to the accumulation of c-Jun and c-Myc and accelerates cell proliferation.[5]

-

TERT: The catalytic subunit of telomerase, TERT, is also targeted for degradation through a similar mechanism. DYRK2 phosphorylates TERT, promoting its association with the EDVP E3 ligase complex and subsequent ubiquitination.[7][8][9][10]

-

-

Protein Stabilization: Counterintuitively, DYRK kinases can also promote protein stability. DYRK1B phosphorylates the cyclin-dependent kinase inhibitor p27Kip1 on serine 10.[11][12] This phosphorylation event stabilizes p27Kip1, particularly in the G0 phase of the cell cycle, by preventing its nuclear export and subsequent degradation.[11][12]

CLK Kinases: Indirect Regulators of Ubiquitination

While not as directly implicated as DYRKs, CLK kinases exert their influence on the ubiquitin pathway primarily through the regulation of deubiquitinating enzymes (DUBs), which remove ubiquitin tags and rescue proteins from degradation.

-

CLK3 and USP13: CLK3 has been shown to directly phosphorylate and activate the deubiquitinating enzyme USP13.[13][14] This suggests a mechanism by which CLK3 can indirectly stabilize specific proteins by enhancing the activity of their cognate DUB. Mass spectrometry has identified the highly conserved tyrosine 708 in USP13 as the site of CLK3-mediated phosphorylation.[13][15]

-

CLK2 and USP7: Research has also identified an interaction between CLK2 and another deubiquitinating enzyme, USP7. While the functional consequences of this interaction are still under investigation, it points to a broader role for CLK kinases in modulating the ubiquitin landscape.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of Clk/DYRK kinases in the ubiquitin pathway.

| Kinase | Interacting Protein | Quantitative Observation | Cell Line | Reference |

| DYRK1A | RNF169 | Induced expression of active DYRK1A resulted in a significant decrease in the number of cells with more than ten 53BP1 ionizing radiation-induced foci (IRIF). | U-2 OS | [16] |

| DYRK1A | RNF169 | Treatment with a DYRK1A inhibitor (harmine) decreased HA-RNF169 foci formation by approximately 30%. | U-2 OS | [16] |

| DYRK2 | EDVP Complex | Knockdown of DYRK2 led to a loss of interaction between EDD and DDB1/VPRBP. | HeLa | [1][2] |

| DYRK2 | c-Jun/c-Myc | Co-expression of DYRK2 and GSK3β substantially enhanced the ubiquitination of c-Jun/c-Myc compared to either kinase alone. | Human cancer cells | [5] |

| DYRK1B | p27Kip1 | Inhibition of DYRK1B with Compound A resulted in partially decreased levels of total p27Kip1 and its phosphorylation at Ser10. | Cells lacking CK2α | [17] |

| DYRK2 | Cyclins, c-Myc | DYRK2 knockdown in Huh1 and PLC/PRF5 cells resulted in the accumulation of cyclin D1, cyclin D2, and c-Myc. | Huh1, PLC/PRF5 | [9][18] |

| CLK3 | USP13 | A volcano plot from a BioID experiment identified USP13 as a significant interactor of CLK3. | HCCC9810 | [13][15] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to investigate the role of Clk/DYRK kinases in the ubiquitin pathway.

1. Co-Immunoprecipitation (Co-IP) for DYRK1A and RNF169 Interaction

-

Cell Culture and Lysis:

-

Culture T98G or U-2 OS cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-DYRK1A antibody or control IgG overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-3 hours at 4°C.

-

-

Washing and Elution:

-

Collect the beads by centrifugation and wash three to five times with ice-cold IP wash buffer (e.g., a more stringent version of the lysis buffer).

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Resolve the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-RNF169 antibody to detect the co-immunoprecipitated protein.

-

2. In Vitro Kinase Assay for DYRK2-mediated Phosphorylation

-

Reagents:

-

Recombinant active DYRK2 kinase.

-

Recombinant substrate protein (e.g., GST-c-Myc).

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

[γ-³²P]ATP.

-

-

Procedure:

-

Set up the kinase reaction in a microcentrifuge tube on ice, containing kinase assay buffer, recombinant DYRK2, and the substrate protein.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

-

Analysis:

-

Resolve the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

-

Quantify the band intensity to determine the extent of phosphorylation.

-

3. In Vivo Ubiquitination Assay for c-Myc

-

Cell Culture and Transfection:

-

Transfect HEK293T cells with expression plasmids for HA-tagged ubiquitin, Flag-tagged c-Myc, and DYRK2.

-

24-48 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.

-

-

Cell Lysis under Denaturing Conditions:

-

Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions and boil the lysates.

-

Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration.

-

-

Immunoprecipitation:

-

Immunoprecipitate Flag-c-Myc from the cell lysates using an anti-Flag antibody conjugated to beads.

-

-

Western Blot Analysis:

-

Wash the beads extensively.

-

Elute the immunoprecipitated proteins and resolve them by SDS-PAGE.

-

Perform a Western blot using an anti-HA antibody to detect the ubiquitinated forms of c-Myc, which will appear as a high-molecular-weight smear.

-